Home > Products > Screening Compounds P77239 > Chenodeoxycholic acid
Chenodeoxycholic acid - 474-25-9

Chenodeoxycholic acid

Catalog Number: EVT-264086
CAS Number: 474-25-9
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chenodeoxycholic acid is a naturally occurring bile acid primarily found in the bile of mammals, including humans. [] It plays a crucial role in the digestion and absorption of fats in the small intestine. [] Chenodeoxycholic acid is classified as a primary bile acid because it is synthesized directly from cholesterol in the liver. [] In contrast, secondary bile acids, such as lithocholic acid and deoxycholic acid, are produced from primary bile acids through bacterial action in the intestine. []

Cholic Acid

    Ursodeoxycholic Acid

    • Relevance: While structurally similar to chenodeoxycholic acid, ursodeoxycholic acid exhibits a less hydrophobic nature. This difference in hydrophobicity translates to distinct effects on immune function and cholesterol metabolism. Unlike chenodeoxycholic acid, ursodeoxycholic acid shows minimal inhibitory effects on the production of interleukin-1, interleukin-6, and tumor necrosis factor-α by monocytes []. Additionally, unlike chenodeoxycholic acid and cholic acid, ursodeoxycholic acid does not suppress hepatic cholesterol synthesis in rats or hamsters and does not affect plasma LDL levels [].

    Lithocholic Acid

      Taurochenodeoxycholic Acid

      • Relevance: Taurochenodeoxycholic acid, along with glycochenodeoxycholic acid, constitutes the major forms in which chenodeoxycholic acid exists in bile. Like chenodeoxycholic acid, taurochenodeoxycholic acid effectively inhibits interleukin-1, interleukin-6, and tumor necrosis factor-α production by monocytes, highlighting the impact of bile acid conjugation on immune modulation [].

      Glycochenodeoxycholic Acid

      • Relevance: Along with taurochenodeoxycholic acid, glycochenodeoxycholic acid represents the predominant forms of chenodeoxycholic acid found in bile. Similar to its parent compound and its tauro-conjugate, glycochenodeoxycholic acid exhibits strong inhibitory effects on the production of interleukin-1, interleukin-6, and tumor necrosis factor-α by monocytes, signifying the conserved influence of conjugated bile acids on immune responses [].

      7α-Hydroxy-4-cholesten-3-one

      • Relevance: This compound is a precursor to both cholic acid and chenodeoxycholic acid. Studies utilizing radiolabeled 7α-hydroxy-4-cholesten-3-one have provided insights into the biosynthetic pathways of these bile acids and the role of specific enzymes, such as the C27-steroid 26-hydroxylase, in their formation [].

      7α,26-Dihydroxy-4-cholesten-3-one

      • Relevance: This compound serves as a direct precursor to chenodeoxycholic acid in the alternative pathway. Radiolabeling studies employing 7α,26-dihydroxy-4-cholesten-3-one have been instrumental in elucidating the importance of the 26-hydroxylase pathway in the synthesis of chenodeoxycholic acid [].

      5β-Cholestane-3α,7α-diol

      • Relevance: This compound is a precursor to chenodeoxycholic acid in the classic pathway. Experiments utilizing radiolabeled 5β-cholestane-3α,7α-diol have helped to delineate the steps involved in the conversion of cholesterol to chenodeoxycholic acid and the impact of specific enzymatic deficiencies on this process [].

      5β-Cholestane-3α,7α,26-triol

      • Relevance: This compound serves as a direct precursor to chenodeoxycholic acid in the alternative pathway. Studies employing radiolabeled 5β-cholestane-3α,7α,26-triol have provided valuable information on the contribution of the 26-hydroxylase pathway to chenodeoxycholic acid synthesis [].

      Deoxycholic Acid

      • Relevance: Deoxycholic acid is a major secondary bile acid in humans. Like lithocholic acid, it is formed through the bacterial 7α-dehydroxylation of a primary bile acid in the intestine. Studies have shown that the administration of chenodeoxycholic acid can lead to an increase in deoxycholic acid levels in the bile, highlighting the interconnectedness of bile acid metabolism [].

      α-Muricholic Acid & β-Muricholic Acid

      • Relevance: These bile acids are significant in rodents and their presence in adult male rats, despite the absence of chenodeoxycholic acid in their bile acid pools, suggests the existence of alternative pathways for their synthesis [].

      Hyodeoxycholic Acid

      • Relevance: It is structurally similar to chenodeoxycholic acid and cholic acid and is often present in bile acid mixtures extracted from animal sources. Purification methods are crucial for separating chenodeoxycholic acid from hyodeoxycholic acid and other bile acids [].

      Vulpecholic Acid (1α,3α,7α-Trihydroxy-5β-cholan-24-oic acid)

      • Relevance: Studies on the formation of vulpecholic acid in marsupials have provided insights into the diversity of bile acid metabolism across different species. Interestingly, research suggests that vulpecholic acid is formed directly from chenodeoxycholic acid in the liver of the Australian opossum, highlighting a unique metabolic pathway [].
      Source and Classification

      Chenodeoxycholic acid, also known as 3α,7α-dihydroxy-5β-cholan-24-oic acid, was first isolated from the bile of geese, which is reflected in its name (from the Greek word for goose, "chen"). It is one of the two primary bile acids in humans, alongside cholic acid. Salts derived from this carboxylic acid are referred to as chenodeoxycholates. Chenodeoxycholic acid can be conjugated with amino acids such as glycine or taurine, forming bile salts that enhance its solubility and functionality in the gastrointestinal tract .

      Synthesis Analysis

      The synthesis of chenodeoxycholic acid can be achieved through various methods:

      1. Biological Synthesis: Naturally synthesized in the liver from cholesterol via enzymatic pathways involving hydroxylation and side chain modifications. The key enzymes include cholesterol 7α-hydroxylase, which catalyzes the first step in bile acid synthesis .
      2. Chemical Synthesis: Several synthetic routes have been developed:
        • A practical method involves five steps starting from phocaecholic acid, yielding up to 72% efficiency. The steps include methyl esterification, protection of hydroxyl groups, bromination, reduction, and hydrolysis .
        • Another method involves preparing cholate followed by a series of acetylation and oxidation reactions to ultimately yield chenodeoxycholic acid .

      Key Steps in Chemical Synthesis

      • Methyl Esterification: Converts carboxylic acids into their methyl esters.
      • Bromination: Introduces bromine atoms into organic compounds.
      • Reduction: Involves converting ketones or aldehydes into alcohols.
      • Hydrolysis: The chemical breakdown of a compound due to reaction with water.
      Molecular Structure Analysis

      Chenodeoxycholic acid has a complex steroid structure characterized by four fused rings (A-D) typical of steroid compounds. Its molecular formula is C24H40O4, and it has a molecular weight of approximately 392.58 g/mol. The structure includes:

      • Hydroxyl Groups: Two hydroxyl groups at positions 3 and 7, contributing to its polar characteristics.
      • Carboxylic Acid Group: Located at position 24, which is crucial for its biological activity.

      The three-dimensional conformation allows chenodeoxycholic acid to interact effectively with lipid molecules and cell membranes, facilitating its role in fat digestion .

      Chemical Reactions Analysis

      Chenodeoxycholic acid participates in several significant chemical reactions:

      1. Conjugation Reactions: It can be conjugated with glycine or taurine to form taurochenodeoxycholate or glycochenodeoxycholate, enhancing its solubility and efficacy as a bile salt.
      2. Dehydroxylation: In the colon, it can be converted into secondary bile acids like lithocholic acid through microbial action.
      3. Oxidation-Reduction Reactions: Chenodeoxycholic acid can undergo oxidation to form keto derivatives or reduction to modify its functional groups .
      Mechanism of Action

      The primary mechanism of action for chenodeoxycholic acid involves its role as a surfactant in the digestive system. It aids in emulsifying dietary fats into micelles, which increases the surface area for digestive enzymes to act upon. This process enhances lipid absorption in the intestine.

      Additionally, chenodeoxycholic acid activates the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid homeostasis and lipid metabolism. Activation of FXR leads to transcriptional regulation of genes involved in cholesterol metabolism and bile acid synthesis .

      Physical and Chemical Properties Analysis

      Chenodeoxycholic acid exhibits several notable physical and chemical properties:

      • Appearance: It appears as a white crystalline solid.
      • Solubility: Insoluble in water but soluble in alcohols and acetic acid.
      • Melting Point: Approximately 165–167 °C.
      • pKa Value: The pKa values for its carboxylic group indicate that it remains ionized under physiological pH conditions, enhancing its functionality as a bile salt .
      Applications

      Chenodeoxycholic acid has various scientific and medical applications:

      1. Gallstone Dissolution: It is used therapeutically to dissolve cholesterol gallstones in patients who are not candidates for surgery.
      2. Cerebrotendineous Xanthomatosis Treatment: It serves as a treatment option for this rare genetic disorder characterized by abnormal cholesterol metabolism.
      3. Research Applications: Chenodeoxycholic acid is utilized in studies related to lipid metabolism, liver function, and gastrointestinal health.
      Biosynthesis and Metabolic Regulation of Chenodeoxycholic Acid

      Enzymatic Pathways in Hepatic Cholesterol Conversion to CDCA

      Chenodeoxycholic acid (CDCA) is synthesized in hepatocytes through two primary pathways that convert cholesterol into bile acids. The classic (neutral) pathway initiates with the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the 7α-hydroxylation of cholesterol. This reaction represents the major regulatory node for bile acid synthesis, accounting for ~75% of total bile acid production in humans [1]. The resulting 7α-hydroxycholesterol undergoes further modifications via 3β-hydroxy-Δ5-C27-steroid dehydrogenase (HSD3B7), sterol 12α-hydroxylase (CYP8B1), and sterol 27-hydroxylase (CYP27A1), ultimately yielding CDCA and its counterpart, cholic acid (CA). Crucially, CYP8B1 activity determines the CA:CDCA ratio by hydroxylating intermediates toward CA production; reduced CYP8B1 activity favors CDCA formation [1] [10].

      The alternative (acidic) pathway begins with mitochondrial CYP27A1-mediated hydroxylation of cholesterol at the C27 position, generating oxysterols. While this pathway contributes only ~6% to total bile acid synthesis under normal conditions, its significance increases during fetal development and certain pathological states [1]. The oxysterols undergo subsequent 7α-hydroxylation by oxysterol 7α-hydroxylase (CYP7B1) to form CDCA precursors. This pathway bypasses CYP7A1 regulation, allowing continued bile acid production when the classic pathway is suppressed [6].

      Following core structural formation, CDCA undergoes amidation (conjugation) with taurine or glycine via bile acid-CoA synthetase (BACS) and bile acid amino acid transferase (BAT) enzymes. This conjugation enhances CDCA's water solubility and biological activity within the enterohepatic circulation [7]. The final conjugated CDCA is secreted into bile canaliculi via the bile salt export pump (BSEP/ABCB11) for storage in the gallbladder [1].

      Role of Cytochrome P450 Enzymes in CDCA Synthesis

      Cytochrome P450 enzymes govern both the synthesis and metabolic fate of CDCA:

      • CYP8B1 (Sterol 12α-Hydroxylase): This microsomal enzyme acts as the critical branch point determinant between CA and CDCA synthesis. By catalyzing 12α-hydroxylation of 7α-hydroxy-4-cholesten-3-one, CYP8B1 directs intermediates toward CA production. When CYP8B1 activity is low, unmetabolized substrate flows toward CDCA synthesis [1] [10]. Recent studies demonstrate CYP8B1 can also directly convert CDCA to CA through 12α-hydroxylation, providing a post-synthesis regulatory mechanism for the CA:CDCA ratio [10].

      • CYP3A4: This versatile hepatic enzyme plays a detoxification role in CDCA metabolism. It catalyzes the oxidation of CDCA at multiple positions: (1) 3-dehydrogenation forming 7α-hydroxy-3-oxo-5β-cholan-24-oic acid; (2) 6β-hydroxylation yielding γ-muricholic acid; and (3) minor 7-oxidation producing 7-ketolithocholic acid. These transformations increase CDCA's solubility and reduce toxicity, particularly during cholestasis when CDCA accumulates [3] [8]. CYP3A4 induction represents a critical adaptive response to bile acid overload.

      • CYP7A1 and CYP27A1: As described in section 1.1, these enzymes initiate the classic and alternative pathways, respectively. Their activities are tightly regulated by bile acid flux via the nuclear receptor FXR (farnesoid X receptor) [1].

      Table 1: Key Cytochrome P450 Enzymes Regulating CDCA Metabolism

      EnzymeReaction CatalyzedFunctional SignificanceSubcellular Location
      CYP7A1Cholesterol 7α-hydroxylationRate-limiting step in classic pathwayEndoplasmic reticulum
      CYP8B112α-hydroxylation of intermediatesDetermines CA:CDCA ratio; converts CDCA→CAEndoplasmic reticulum
      CYP27A1Cholesterol 27-hydroxylationFirst step in alternative pathwayMitochondria
      CYP3A4CDCA 3-oxidation, 6β-hydroxylation, 7-oxidationDetoxification during cholestasisEndoplasmic reticulum

      Enterohepatic Circulation Dynamics and CDCA Recycling

      The enterohepatic circulation (EHC) ensures efficient CDCA recycling, minimizing hepatic de novo synthesis requirements. Approximately 95% of secreted CDCA undergoes intestinal reabsorption, primarily in the distal ileum via the apical sodium-dependent bile acid transporter (ASBT) [1] [4]. However, studies using isotope dilution techniques reveal CDCA circulates 1.34 times faster than cholic acid (range: 1.13–1.57) due to significant proximal small intestine absorption. This proximal absorption allows CDCA to partially bypass the hepatico-ileal circuit, accelerating its return to the liver [4].

      Upon reaching hepatocytes, CDCA uptake occurs predominantly in pericentral hepatocytes surrounding portal triads via sodium taurocholate cotransporting polypeptide (NTCP) and organic anion transporting polypeptides (OATPs) [1]. Intracellular CDCA reactivates hepatic FXR, inducing:

      • Small Heterodimer Partner (SHP) expression, which represses CYP7A1 transcription
      • Bile Salt Export Pump (BSEP) expression, enhancing canalicular secretion
      • Ileal Bile Acid Binding Protein (IBABP), facilitating basolateral-to-apical shuttling in enterocytes

      This FXR-mediated feedback loop maintains CDCA pool size (typically 1–2 g in humans) by suppressing synthesis when recycling is sufficient [1] [9]. The small fraction (~5%) escaping reabsorption undergoes fecal excretion, necessitating de novo synthesis for replenishment [1].

      Figure: Chenodeoxycholic Acid Enterohepatic Circulation

      [Liver] → (Bile secretion) → [Duodenum] → (Proximal absorption ~30%) → [Portal Blood] → [Liver]  [Distal Ileum] → (ASBT-mediated absorption ~65%) → [Portal Blood] → [Liver]  [Colon] → (Microbial transformation) → (Minor absorption) → [Feces]

      Microbial Biotransformation of CDCA in the Gut Microbiome

      The gut microbiome profoundly modifies CDCA structure and bioavailability through diverse enzymatic transformations:

      • Deconjugation: Commensal bacteria expressing bile salt hydrolases (BSH) cleave the amide bond in conjugated CDCA (e.g., tauro-CDCA, glyco-CDCA), releasing free CDCA. This occurs predominantly in the small intestine and colon. BSH activity is widespread across Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium genera [5] [7].

      • 7α-Dehydroxylation: In the anaerobic colonic environment, 7α-dehydroxylating bacteria convert CDCA to lithocholic acid (LCA). This reaction involves a multi-step pathway: (1) CDCA oxidation to 3-oxo-4-cholenoic acid; (2) dehydration forming Δ4-3-ketone; (3) 7-dehydroxylation yielding 3-oxo-5β-cholan-24-oic acid; (4) reduction to LCA. Clostridium scindens and related species encode the bai operon responsible for this transformation [1] [5]. LCA exhibits greater cytotoxicity than CDCA and is rapidly sulfated or glucuronidated by the host for excretion.

      • Epimerization: Some gut microbes (e.g., Ruminococcus gnavus) express 7β-hydroxysteroid dehydrogenase (7β-HSDH), converting CDCA to ursodeoxycholic acid (UDCA) via a 7-oxo intermediate. UDCA is more hydrophilic and less cytotoxic than CDCA, contributing to its therapeutic effects [5].

      • Glucuronidation: Recent research reveals gut epithelial UDP-glucuronosyltransferase 1A4 (UGT1A4) converts CDCA to CDCA-3β-glucuronide during dysbiosis. This metabolite impairs FXR signaling and induces apoptosis, contributing to bile acid diarrhea pathogenesis. Lactobacillus reuteri counteracts this process by producing indole-3-carbinol (I3C), which activates aryl hydrocarbon receptor (AhR) to suppress UGT1A4 transcription [5].

      Table 2: Microbial Transformations of Chenodeoxycholic Acid

      TransformationKey EnzymesMajor Microbial GeneraProductBiological Consequence
      DeconjugationBile salt hydrolase (BSH)Bacteroides, Lactobacillus, ClostridiumFree CDCAEnhances FXR activation; facilitates 7α-dehydroxylation
      7α-DehydroxylationBaiCD (oxidoreductase), BaiE (isomerase), BaiA (dehydratase), BaiG (dehydroxylase)Clostridium scindens, Clostridium hylemonaeLithocholic acid (LCA)Generates cytotoxic secondary bile acid
      Epimerization7α-HSDH → 7β-HSDHRuminococcus, EubacteriumUrsodeoxycholic acid (UDCA)Forms cytoprotective bile acid
      GlucuronidationHost UGT1A4 (microbiota-regulated)N/A (host enzyme)CDCA-3β-glucuronideInhibits FXR; induces apoptosis; promotes diarrhea

      These microbial modifications regulate CDCA's signaling potency and toxicity. Dysbiosis-induced shifts—such as reduced Lactobacillus reuteri and increased Escherichia coli—disrupt CDCA metabolism, impair FXR activation, and contribute to disorders like bile acid diarrhea [5]. Fecal microbiota transplantation from healthy donors restores normal CDCA metabolism, highlighting the microbiome's therapeutic potential [5].

      Properties

      CAS Number

      474-25-9

      Product Name

      Chenodeoxycholic acid

      IUPAC Name

      (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

      Molecular Formula

      C24H40O4

      Molecular Weight

      392.6 g/mol

      InChI

      InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1

      InChI Key

      RUDATBOHQWOJDD-BSWAIDMHSA-N

      SMILES

      CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

      Solubility

      0.0899 mg/mL

      Synonyms

      Acid, Chenic
      Acid, Chenique
      Acid, Chenodeoxycholic
      Acid, Gallodesoxycholic
      Chenic Acid
      Chenique Acid
      Chenix
      Chenodeoxycholate
      Chenodeoxycholate, Sodium
      Chenodeoxycholic Acid
      Chenodiol
      Chenofalk
      Chenophalk
      Gallodesoxycholic Acid
      Henohol
      Quenobilan
      Quenocol
      Sodium Chenodeoxycholate

      Canonical SMILES

      CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

      Isomeric SMILES

      C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.